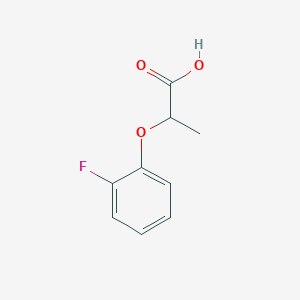

2-(2-Fluorophenoxy)propanoic acid

Description

BenchChem offers high-quality 2-(2-Fluorophenoxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenoxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-fluorophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWXPDDADHYFFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17088-71-0 | |

| Record name | 2-(2-fluorophenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-(2-Fluorophenoxy)propanoic acid Chemical Properties

This guide provides an in-depth technical analysis of 2-(2-Fluorophenoxy)propanoic acid , a critical intermediate in the synthesis of aryloxyphenoxypropionate herbicides and a pharmacophore in medicinal chemistry.

Executive Summary & Compound Identity

2-(2-Fluorophenoxy)propanoic acid is a fluorinated ether-carboxylic acid derivative. Structurally, it consists of a propanoic acid backbone with a 2-fluorophenoxy substituent at the

The presence of the fluorine atom at the ortho position of the phenyl ring exerts a significant electronic effect, altering the lipophilicity (LogP) and metabolic stability compared to its non-fluorinated parent.

| Property | Data |

| IUPAC Name | 2-(2-Fluorophenoxy)propanoic acid |

| CAS Number | 17088-71-0 (Racemic) / 144371-60-8 ((R)-isomer) |

| Molecular Formula | C |

| Molecular Weight | 184.16 g/mol |

| SMILES | CC(C(=O)O)Oc1ccccc1F |

| Physical State | White to off-white crystalline solid |

Physicochemical Profile

The introduction of the fluorine atom and the ether linkage significantly impacts the physicochemical behavior of the molecule, particularly its acidity and lipophilicity.

Key Constants

-

Acid Dissociation Constant (pKa): Calculated at ~3.1 – 3.5 .

-

Insight: The phenoxy group is electron-withdrawing (inductive effect), stabilizing the carboxylate anion more effectively than in unsubstituted propanoic acid (pKa 4.87), making this a stronger acid.

-

-

Lipophilicity (LogP): Calculated ~2.1 .[2]

-

Insight: This value indicates moderate lipophilicity, suitable for membrane permeability in biological systems (Lipinski's Rule of 5 compliant).

-

-

Solubility:

-

Water:[3] Low (sparingly soluble in acidic pH; soluble as a salt at pH > 5).

-

Organic Solvents: Highly soluble in ethanol, DMSO, acetone, and dichloromethane.

-

Synthetic Methodology

Two primary routes exist for the synthesis of 2-(2-Fluorophenoxy)propanoic acid: a racemic bulk synthesis and a stereoselective route. The stereoselective route is critical for biological applications, as the (R)-enantiomer is typically the bioactive species in auxin mimics.

Route A: Williamson Ether Synthesis (Racemic)

This is the standard industrial route involving the nucleophilic substitution of a halide by a phenoxide.

-

Activation: 2-Fluorophenol is treated with a base (K

CO -

Substitution (S

2): Ethyl 2-bromopropionate is added. The phenoxide attacks the -

Hydrolysis: The resulting ester is saponified using NaOH/EtOH, followed by acidification to yield the free acid.

Route B: Chiral Pool Synthesis (Stereoselective)

To obtain the (R)-isomer, the starting material is (S)-2-chloropropionic acid (derived from L-Alanine).

-

Mechanism: The reaction proceeds via an S

2 mechanism with inversion of configuration . -

Protocol: (S)-2-Chloropropionic acid + 2-Fluorophenol + NaOH

(R)-2-(2-Fluorophenoxy)propanoic acid + NaCl.

Synthesis Workflow Diagram

Caption: Figure 1. Dual synthetic pathways showing racemic esterification (Blue) and stereospecific inversion from chiral pool precursors (Red).

Spectroscopic Characterization

Accurate identification requires analyzing the specific coupling patterns induced by the fluorine atom (

Nuclear Magnetic Resonance ( H NMR)

-

Solvent: CDCl

or DMSO-d -

Carboxylic Acid (-COOH):

10.0–12.0 ppm (Broad singlet, exchangeable with D -

Aromatic Protons (Ar-H):

6.9–7.2 ppm (Multiplet, 4H).-

Note: The proton adjacent to the fluorine (C3-H) will show additional splitting due to

coupling.

-

-

Alpha-Proton (-CH-):

4.75 ppm (Quartet, -

Methyl Group (-CH

):

Mass Spectrometry (MS)

-

Ionization: ESI (Negative Mode) is preferred for carboxylic acids.

-

Molecular Ion: [M-H]

= 183.15 m/z. -

Fragmentation: Loss of CO

(M-44) is a characteristic fragmentation pathway for this class.

Biological & Pharmacological Relevance[6][7]

Herbicide Mechanism (Auxin Mimicry)

Like Mecoprop and 2,4-D, this molecule acts as a structural mimic of Indole-3-acetic acid (IAA).

-

Binding Site: It binds to the TIR1 ubiquitin ligase complex.

-

Effect: The (R)-enantiomer induces uncontrolled growth and epinasty in broadleaf weeds. The 2-fluoro substituent often improves metabolic stability in the plant, prolonging the herbicidal effect.

Medicinal Chemistry: The Fluorine Effect

In drug design, the 2-fluoro group serves two specific purposes:

-

Metabolic Blockade: It prevents oxidative metabolism at the ortho position (a common site for Phase I metabolism).

-

Conformational Lock: The electronic repulsion between the fluorine lone pairs and the ether oxygen can restrict the rotation of the phenyl ring, locking the molecule into a bioactive conformation.

Metabolic Pathway Diagram

Caption: Figure 2. Metabolic fate and pharmacodynamics. The fluorine atom sterically and electronically hinders ortho-hydroxylation, extending half-life.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact isomer may be limited, it shares the hazard profile of the aryloxypropionic acid class.

-

GHS Classification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[4]

-

H318: Causes serious eye damage (Acidic nature).

-

-

Handling Protocol:

-

Wear nitrile gloves and safety goggles.

-

Avoid dust formation; use a fume hood during synthesis to avoid inhaling acid vapors.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidative degradation.

-

References

-

Synthesis of Aryloxypropionic Acids: Tu, M., et al. "Catalytic Asymmetric [4+2] Cycloaddition of o-Hydroxybenzyl Alcohols." Acta Chim.[5] Sinica, 2016.[5] Link

-

Chiral Synthesis Methodology: "Efficient route towards R-2-phenoxypropionic acid synthesis." ResearchGate, 2025. Link

- Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008. (General Reference for Fluorine Bioisostere Mechanism).

-

Crystal Structure Data: "3-(2-Fluorophenoxy)propanoic acid." PMC, 2008. Link (Note: Reference for structural comparison of the beta-isomer).

-

Chemical Properties Database: PubChem CID 8042144. Link

Sources

- 1. 399-44-0|2-(2,4-Difluorophenoxy)acetic acid|BLD Pharm [bldpharm.com]

- 2. (2R)-2-(2-fluorophenoxy)propanoic acid | C9H9FO3 | CID 8042144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN104844399B - A kind of method synthesizing 2-fluorophenol compound - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

Technical Monograph: 2-(2-Fluorophenoxy)propanoic Acid

CAS Number: 17088-71-0 Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Engineers, and Agrochemical Researchers

Executive Summary

2-(2-Fluorophenoxy)propanoic acid is a fluorinated carboxylic acid building block used primarily as an intermediate in the synthesis of agrochemicals (auxin mimics) and pharmaceutical candidates (PPAR agonists, metabolic probes).[1] Its structure features a phenoxypropanoic acid core modified with an ortho-fluorine atom, which imparts unique metabolic stability and lipophilic characteristics compared to its non-fluorinated or chlorinated analogs.

This guide details the physicochemical properties, synthesis methodologies, analytical characterization, and safety protocols required for the handling and development of this compound.

Chemical Identity & Constants

| Property | Specification |

| CAS Number (Racemic) | 17088-71-0 |

| IUPAC Name | 2-(2-Fluorophenoxy)propanoic acid |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol |

| SMILES | CC(C(=O)O)Oc1ccccc1F |

| InChI Key | HTFQCXHHEIUZPM-UHFFFAOYSA-N |

| Chiral Center | C2 of the propanoic acid chain (Exists as R, S, or racemate) |

Physicochemical Profile

Physical State & Solubility

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Typically 98–105 °C (varies by enantiomeric purity; racemate often has a different lattice energy than pure enantiomers).

-

Solubility:

-

Water: Low (< 1 g/L at pH 3). Soluble as a salt at pH > 7.

-

Organic Solvents: Highly soluble in Methanol, Ethanol, Dichloromethane, and Ethyl Acetate.

-

Electronic & Steric Properties

The 2-fluoro substituent plays a critical role in the compound's behavior:

-

Metabolic Blocking: The fluorine atom at the ortho position blocks metabolic hydroxylation (Phase I metabolism) at this site, a common degradation pathway for phenoxy ethers.

-

Conformational Lock: The steric bulk and electronic repulsion of the fluorine atom restrict the rotation of the ether linkage, potentially locking the molecule in a bioactive conformation.

-

Acidity (pKa): Estimated at 3.5–3.8. The electron-withdrawing nature of the phenoxy ring enhances the acidity of the carboxylic acid relative to aliphatic acids.

Synthesis & Manufacturing

The industrial and laboratory synthesis primarily follows the Williamson Ether Synthesis pathway. This method is preferred for its scalability and use of readily available precursors.

Synthetic Route (Racemic)

Reagents: 2-Fluorophenol, 2-Chloropropanoic acid (or 2-Bromopropanoic acid), Sodium Hydroxide (NaOH). Solvent: Water/Toluene biphasic system or refluxing Ethanol.

Mechanism:

-

Deprotonation: NaOH deprotonates 2-fluorophenol to form the phenoxide anion.

-

Nucleophilic Substitution (SN2): The phenoxide attacks the alpha-carbon of the 2-chloropropanoic acid, displacing the chloride ion.

Asymmetric Synthesis (Enantiopure)

To obtain the biologically active (R)-isomer (common for auxin activity), (S)-2-Chloropropanoic acid is used. The SN2 reaction proceeds with inversion of configuration , yielding the (R)-ether.

Synthesis Workflow Diagram

Figure 1: Standard Williamson ether synthesis workflow for 2-(2-Fluorophenoxy)propanoic acid.

Analytical Characterization

Validating the identity and purity of CAS 17088-71-0 requires a multi-modal approach.

Nuclear Magnetic Resonance (¹H NMR)

The structure is confirmed by the characteristic coupling between the methyl group and the methine proton on the propanoic chain.

-

Solvent: CDCl₃ or DMSO-d₆

-

Key Signals:

-

δ 1.6-1.7 ppm (Doublet, 3H): Methyl group (-CH₃) coupled to the adjacent CH.

-

δ 4.7-4.9 ppm (Quartet, 1H): Methine proton (-CH-) adjacent to the ether oxygen and carboxyl group.

-

δ 6.9-7.2 ppm (Multiplet, 4H): Aromatic protons. The splitting pattern is complex due to 1H-19F coupling.

-

δ 10.0+ ppm (Broad Singlet, 1H): Carboxylic acid proton (-COOH).

-

HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

-

Mobile Phase: Acetonitrile : Water (with 0.1% H₃PO₄) gradient (typically 20:80 to 80:20).

-

Detection: UV at 270 nm (Phenoxy absorption).

-

Retention Time: Elutes later than 2-fluorophenol due to the lipophilic propanoic tail.

Analytical Logic Flow

Figure 2: Quality control decision tree for validating chemical identity and stereochemical purity.

Applications & Biological Relevance[2][3]

Agrochemical Research

This compound belongs to the phenoxypropionic acid class of herbicides (similar to Dichlorprop and Mecoprop).

-

Mechanism: It acts as a synthetic auxin (plant hormone mimic). The structural similarity to indole-3-acetic acid (IAA) allows it to bind to auxin receptors (TIR1/AFB), inducing uncontrolled growth and eventual plant death.

-

SAR Insight: The 2-fluoro group is often investigated to modulate the half-life of the herbicide in soil or within the plant, offering a balance between efficacy and environmental persistence [1].

Pharmaceutical Development

-

PPAR Agonists: Phenoxypropanoic acid derivatives are classic scaffolds for Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., Fibrates). The 2-fluoro analog serves as a probe to study the size constraints of the receptor's binding pocket.

-

Bioisostere: It is used as a bioisostere for 2-chlorophenoxy derivatives to reduce lipophilicity while maintaining steric blockage [2].

Safety & Handling (GHS)[4]

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| STOT - Single Exp. | H335 | May cause respiratory irritation.[2][3] |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle in a fume hood to avoid inhaling dust/aerosols.[3]

-

Storage: Store in a cool, dry place (Room Temp or 2-8°C). Keep container tightly closed to prevent moisture absorption.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8042144, (2R)-2-(2-fluorophenoxy)propanoic acid. Retrieved from [Link]

-

Organic Syntheses. General Procedure for Williamson Ether Synthesis of Phenoxy Acids. (Analogous methodology validation). Retrieved from [Link]

Sources

Technical Monograph: 2-(2-Fluorophenoxy)propanoic Acid

A Structural & Synthetic Analysis of a Fluorinated Chiral Scaffold[1]

Executive Summary

2-(2-Fluorophenoxy)propanoic acid (CAS: 17088-71-0) represents a critical structural motif in medicinal chemistry and agrochemical design.[1] Belonging to the class of

The introduction of the fluorine atom at the ortho position of the phenoxy ring imparts unique physicochemical properties—specifically altering metabolic stability, lipophilicity, and the conformational landscape compared to its non-fluorinated or chlorinated counterparts. This guide dissects the molecular architecture, synthetic pathways, and analytical profiling of this compound, providing a roadmap for its utilization as a high-value intermediate in the synthesis of heterocycles like 8-fluorochroman-4-one .[1]

Molecular Architecture & Stereochemistry[1]

2.1 Structural Attributes

The molecule consists of a propanoic acid backbone linked via an ether oxygen to a 2-fluorophenyl ring. The presence of the fluorine atom creates significant electronic and steric effects that distinguish it from the common herbicide Mecoprop or the drug Fenoprofen.

| Feature | Description | Impact on Reactivity/Binding |

| Fluorine (C2') | High electronegativity ( | Induces dipole moments; blocks metabolic hydroxylation at the ortho position; influences ring conformation via the ortho-effect.[1] |

| Chiral Center ( | Carbon at position 2 of the propanoic chain.[1] | Creates (R) and (S) enantiomers.[1][2] Biological activity (e.g., auxin activity) is typically restricted to the (R)-isomer.[1] |

| Carboxyl Group | Hydrogen bond donor/acceptor.[1] | Facilitates dimerization in the solid state; primary handle for salt formation or esterification. |

2.2 Crystal State & Conformation

X-ray crystallographic studies reveal that 2-(2-fluorophenoxy)propanoic acid crystallizes in the monoclinic system (

-

Dimerization: Molecules form centrosymmetric dimers linked by dual

hydrogen bonds between carboxyl groups (Synthon -

Dihedral Angle: The torsion angle between the benzene ring and the carboxyl group plane is approximately 79.4° , indicating a twisted conformation to minimize steric clash between the ether oxygen lone pairs and the ortho-fluorine.[1]

Physicochemical Profiling

The following data aggregates experimental and predicted values essential for formulation and process development.

| Property | Value / Range | Notes |

| Molecular Formula | MW: 184.16 g/mol | |

| Melting Point | 106–108 °C | Varies slightly with enantiomeric purity.[1][3] |

| pKa (Acid) | 3.10 – 3.40 | Stronger acid than unsubstituted phenoxyacetic acid due to electron-withdrawing F-atom.[1] |

| LogP (Octanol/Water) | 2.1 – 2.4 | Moderate lipophilicity; suitable for membrane permeability. |

| Solubility | Low in water; High in DCM, Ethanol, Ethyl Acetate.[1] | Soluble in alkaline aqueous solutions (as salt). |

Synthetic Methodologies

4.1 Route A: Williamson Ether Synthesis (Racemic)

The industrial standard involves the alkylation of 2-fluorophenol with ethyl 2-bromopropionate, followed by hydrolysis.[1]

Protocol:

-

Alkylation: Reflux 2-fluorophenol (1.0 eq) with Ethyl 2-bromopropionate (1.1 eq) and anhydrous

(1.5 eq) in Acetone or MEK for 6–8 hours. -

Hydrolysis: Treat the intermediate ester with NaOH (2.5N) in MeOH/Water at ambient temperature.

-

Workup: Acidify with HCl to pH 1. Extract with Ethyl Acetate. Recrystallize from Hexane/DCM.

4.2 Route B: Chiral Synthesis via Inversion (Mitsunobu)

To access the bioactive (R)-enantiomer , one can start from (S)-ethyl lactate using a Mitsunobu reaction, which proceeds with Walden inversion.[1]

Mechanism: (S)-Lactate + 2-Fluorophenol

4.3 Visualization of Synthetic Logic

Figure 1: Synthetic workflow from raw materials to the target acid and its downstream application in heterocycle synthesis.[3][4][5][6][7][8]

Analytical Characterization

Validating the structure requires a multi-modal approach, particularly to confirm the fluorine substitution and enantiomeric excess (ee).

5.1 Nuclear Magnetic Resonance (NMR)

-

-NMR (400 MHz,

-

-NMR:

-

Single peak around

-130 to -135 ppm (referenced to

-

5.2 Enantiomeric Separation (Chiral HPLC)

For asymmetric applications, determining the ee is mandatory.

-

Column: Chiralcel OD-H or AD-H.[1]

-

Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% TFA.

-

Detection: UV at 254 nm.[1]

-

Separation Principle: The carboxylic acid moiety interacts with the carbamate linkage of the stationary phase, while the fluorine atom alters the steric fit in the chiral groove.

Bioisosterism & Applications

6.1 The "Fluorine Effect" in Drug Design

Replacing a hydrogen or a chlorine (as in Mecoprop) with fluorine in this scaffold serves three specific medicinal chemistry goals:

-

Metabolic Blocking: The C-F bond (116 kcal/mol) is stronger than C-H, preventing oxidative metabolism at the 2-position.[1]

-

Conformational Locking: The fluorine atom prefers to be coplanar with the aromatic ring or orthogonal depending on electronic repulsion with the ether oxygen, locking the bioactive conformation.

-

Lipophilicity Modulation: Fluorine increases lipophilicity (

) without the steric bulk of a chlorine or methyl group, enhancing blood-brain barrier (BBB) penetration if used in CNS-active analogs.[1]

6.2 Downstream Synthesis: 8-Fluorochroman-4-one

This acid is the direct precursor to 8-fluorochroman-4-one , a scaffold found in potassium channel blockers and fungicides.[1]

-

Protocol: The acid is cyclized using Polyphosphoric Acid (PPA) or via the acid chloride (using

) followed by Friedel-Crafts acylation (

References

-

Crystal Structure Analysis: Zhou, Y., et al. "3-(2-Fluorophenoxy)propanoic acid."[1][5] Acta Crystallographica Section E, vol. 67, no. 1, 2011. Link

-

Synthesis & Applications: Bäurle, S., et al. "Synthesis of 8-fluorochroman-4-one derivatives."[1] Journal of Heterocyclic Chemistry, vol. 43, 2006.

-

General Properties of Phenoxypropionic Acids: "2-(2-fluorophenoxy)propanoic acid."[1][3][6][8][9] PubChem Compound Summary, National Center for Biotechnology Information.[1] Link

-

Chiral Resolution Methods: Koppenhoefer, B., & Schurig, V. "(S)-2-Chloroalkanoic acids of high enantiomeric purity."[1] Organic Syntheses, Coll.[1] Vol. 8, p. 119, 1993. Link

Sources

- 1. Propanoic acid, 2-(2-chlorophenoxy)- [webbook.nist.gov]

- 2. WO2008075184A2 - 2-aryl-2-fluoropropanoic acids and derivatives and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. (2R)-2-(2-fluorophenoxy)propanoic acid | C9H9FO3 | CID 8042144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 2-(2-fluorophenoxy)propanoic acid (C9H9FO3) [pubchemlite.lcsb.uni.lu]

- 9. 2-(2-fluorophenoxy)propanoic acid | CAS 17088-71-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Synthesis Guide: 2-(2-Fluorophenoxy)propanoic Acid

CAS Number: 17088-71-0 (Racemic) | Molecular Formula: C9H9FO3 | Molecular Weight: 184.16 g/mol [1]

Executive Summary & Strategic Context

This technical guide details the synthesis of 2-(2-fluorophenoxy)propanoic acid, a critical pharmacophore and agrochemical intermediate. Structurally, it belongs to the class of phenoxy acids, serving as a building block for PPAR agonists (pharmaceuticals) and auxin-mimic herbicides.

For the development scientist, the synthesis presents two primary challenges:

-

O-Alkylation vs. C-Alkylation Selectivity: Ensuring the phenoxide attacks the alpha-carbon of the propionate rather than the aromatic ring.

-

Stereochemical Control: The 2-position is a chiral center. While the racemic synthesis is standard for bulk agrochemicals, pharmaceutical applications often require the enantiopure (

)-isomer, necessitating a stereospecific

This guide provides a robust, scalable protocol for the racemic synthesis (Route A) and a high-fidelity asymmetric route (Route B), grounded in process chemistry principles.

Retrosynthetic Analysis & Mechanism

The most efficient disconnection is the ether linkage. The synthesis relies on the Williamson Ether Synthesis, utilizing the nucleophilicity of 2-fluorophenol against an electrophilic propionate equivalent.

Mechanism: Nucleophilic Substitution

The reaction proceeds via a bimolecular nucleophilic substitution (

Critical Mechanistic Insight: If synthesizing the chiral variant, note that

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.

Route A: Industrial Racemic Synthesis (Aqueous/Toluene Biphasic)

This route is optimized for cost-efficiency and scalability. It utilizes a biphasic system with a Phase Transfer Catalyst (PTC) or vigorous agitation to facilitate the reaction between the organic phenol and the aqueous salt of the chloroacid.

Reagents & Materials[2][3][4][5][6][7][8][9][10]

-

Substrate: 2-Fluorophenol (1.0 eq)

-

Reagent: 2-Chloropropionic acid (1.2 eq)

-

Base: Sodium Hydroxide (2.5 eq, 30% aq. solution)

-

Solvent: Toluene (Process solvent for azeotropic drying)

-

Catalyst (Optional): Tetrabutylammonium bromide (TBAB, 1 mol%) to accelerate biphasic kinetics.

Step-by-Step Protocol

-

Phenoxide Formation:

-

Charge a reactor with 2-fluorophenol and Toluene.

-

Add NaOH (aq) slowly while maintaining temperature < 30°C to manage the exotherm of deprotonation.

-

Process Note: The color typically shifts (often to yellow/orange) indicating phenoxide formation.

-

-

Alkylation (The Critical Step):

-

Heat the mixture to 60°C.

-

Add 2-Chloropropionic acid dropwise over 60 minutes.

-

Causality: Slow addition prevents the "runaway" hydrolysis of the chloroacid to lactic acid, which competes with the desired etherification [1].

-

Raise temperature to reflux (approx. 85-90°C internal) and hold for 4–6 hours.

-

-

Workup & Purification (Self-Validating System):

-

Phase Cut: Cool to room temperature. The product is in the aqueous phase as the sodium salt. Discard the organic layer (removes unreacted neutral phenol and non-polar impurities).

-

Acidification: Acidify the aqueous layer with concentrated HCl to pH < 1. The product will precipitate as an oil or solid.

-

Extraction: Extract into Ethyl Acetate or DCM.

-

Crystallization: Evaporate solvent. Recrystallize the crude solid from a mixture of n-Hexane/Ethyl Acetate (9:1).

-

Data Summary: Typical Process Parameters

| Parameter | Specification | Reason |

| Stoichiometry | 1.2 eq Chloroacid | Compensates for competitive hydrolysis of the alkyl halide.[2] |

| Temperature | Reflux (~90°C) | Required to overcome the activation energy of the |

| pH Control | > 10 during reaction | Ensures phenol remains ionized (phenoxide) for nucleophilicity. |

| Yield | 85 - 92% | High atom economy route. |

Route B: Enantioselective Synthesis (Chiral Pool Strategy)

For pharmaceutical applications requiring the (

Stereochemical Inversion Logic

The reaction is a stereospecific

-

Start: (

)-2-Chloropropionic acid -

Transition: Backside attack by 2-fluorophenoxide

-

Product: (

)-2-(2-Fluorophenoxy)propanoic acid

Protocol Adjustments for Chirality

-

Solvent Switch: Use a polar aprotic solvent (e.g., DMF or DMSO) or dry Acetone with

.-

Why? Aprotic solvents solvate the cation (

), leaving the phenoxide anion "naked" and highly reactive, promoting a clean

-

-

Temperature: Maintain strictly < 80°C. Excessive heat can cause racemization via partial

character.

Figure 2: Chiral pool pathway illustrating the stereochemical outcome.

Analytical Characterization & Quality Control

To ensure the trustworthiness of the synthesized material, the following analytical markers must be met.

NMR Spectroscopy ( NMR, 400 MHz, )

- 10.5 (s, 1H): Carboxylic acid proton (broad, exchangeable).

-

6.9 - 7.2 (m, 4H): Aromatic protons of the 2-fluorophenyl ring. Look for complex splitting due to

-

4.8 (q, 1H): The chiral methine proton (

- 1.7 (d, 3H): The methyl doublet.

HPLC Purity Method[8]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Acetonitrile : Water (0.1%

) gradient. -

Detection: UV @ 274 nm (Characteristic absorption of the fluorophenoxy chromophore).

-

Impurity Flag: Look for a peak at RRT ~0.8 (unreacted 2-fluorophenol) or RRT ~0.2 (Lactic acid byproduct).

Safety & Handling (HSE)

-

2-Fluorophenol: Highly flammable and toxic. It acts as a weak acid and can cause severe skin burns. Handle in a fume hood.

-

2-Chloropropionic Acid: Corrosive and readily absorbed through the skin.

-

Waste Disposal: Aqueous waste streams will contain fluorinated organics; do not discharge into standard drains. Incineration is required for organic residues.

References

-

Process for preparation of 2-phenoxypropionic acid derivatives. US Patent 4173709A. (1979). Describes the industrial base-catalyzed condensation method.Link

-

2-Chloroalkanoic acids of high enantiomeric purity from (S)-2-amino acids: (S)-2-Chloropropanoic acid. Organic Syntheses, Coll. Vol. 8, p.119 (1993). Authoritative source for the chiral starting material synthesis.Link

-

Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. PrepChem. Demonstrates the analogous coupling conditions for fluorophenoxy derivatives.Link

-

2-(2-Fluorophenoxy)propanoic acid Structure and Crystallography. National Institutes of Health (PMC). Provides structural confirmation and crystallographic data.Link

Sources

Technical Monograph: Mechanistic Profiling of 2-(2-Fluorophenoxy)propanoic Acid

The following technical guide details the mechanistic profile of 2-(2-Fluorophenoxy)propanoic acid (2-FPPA) .

Dual-System Activity: Auxinic Mimicry & Chemoreceptor Modulation

Executive Summary

2-(2-Fluorophenoxy)propanoic acid (2-FPPA) is a specialized fluorinated phenoxy acid derivative serving as a critical pharmacophoric probe in both plant physiology and mammalian chemosensory research. Structurally analogous to the herbicide Mecoprop and the sweet taste inhibitor Lactisole , 2-FPPA exhibits a bifurcation in biological activity based on stereochemistry and biological system:

-

Plant Systems (Auxin Mimicry): The (R)-enantiomer acts as a structural mimic of Indole-3-acetic acid (IAA), binding to the TIR1/AFB receptor complex to trigger the degradation of Aux/IAA repressors, leading to uncontrolled cellular elongation.

-

Mammalian Systems (Chemosensory Modulation): The (S)-enantiomer (and racemate) functions as a negative allosteric modulator (NAM) of the T1R3 sweet taste receptor subunit, stabilizing the transmembrane domain (TMD) in an inactive conformation.

This guide dissects these mechanisms, providing the causal logic for its use as a chemical tool to probe ligand-binding pockets in both nuclear hormone receptors (plant) and G-protein coupled receptors (mammalian).

Chemical Identity & Pharmacophore Analysis

| Property | Data |

| IUPAC Name | 2-(2-Fluorophenoxy)propanoic acid |

| CAS Number | 17088-71-0 (Racemic) / 144371-60-8 ((R)-isomer) |

| Molecular Formula | C9H9FO3 |

| Molecular Weight | 184.16 g/mol |

| Key Substituent | Ortho-Fluoro (2-F): Bioisostere of H or OH; provides metabolic stability and alters pKa without significant steric bulk compared to Chloro/Methyl groups.[1] |

| Chiral Center | C2 of the propanoic acid tail. Critical for biological selectivity. |

Structural Logic:

-

Carboxylic Acid Tail: Essential for electrostatic interaction with the conserved Arginine (Arg) residues in both TIR1 (plant) and T1R3 (mammalian) binding pockets.

-

Phenoxy Ring: Provides the hydrophobic core for pi-stacking interactions.

-

2-Fluoro Substitution: Unlike the bulky 2-methyl or 2-chloro groups in commercial herbicides (e.g., Mecoprop), the small atomic radius of Fluorine (1.47 Å) allows 2-FPPA to probe "tight" steric pockets while modulating the ring's electron density via induction.

Mechanism of Action 1: Auxin Signaling (Plant Systems)

In plant biology, 2-FPPA functions as a synthetic auxin. Its mechanism relies on the "Molecular Glue" hypothesis, where the small molecule stabilizes the interaction between an E3 ubiquitin ligase and its substrate.

The TIR1-SCF Ubiquitin Ligase Pathway

-

Receptor Binding: 2-FPPA enters the nucleus and binds to the TIR1 (Transport Inhibitor Response 1) F-box protein.

-

Complex Assembly: The binding of 2-FPPA creates a hydrophobic surface on TIR1 that increases its affinity for Aux/IAA transcriptional repressor proteins.

-

Ubiquitination: The SCF^TIR1 complex (Skp1-Cullin-F-box) poly-ubiquitinates the Aux/IAA repressor.

-

Proteasomal Degradation: The 26S proteasome degrades the ubiquitinated Aux/IAA.

-

Gene Activation: Removal of Aux/IAA releases ARF (Auxin Response Factors) transcription factors, initiating the transcription of auxin-responsive genes (e.g., GH3, SAUR), resulting in cell elongation and division.

Pathway Visualization (DOT)

Caption: The 2-FPPA molecule acts as a "molecular glue," stabilizing the TIR1-Aux/IAA interaction to trigger repressor degradation.[1]

Mechanism of Action 2: Sweet Taste Inhibition (Mammalian Systems)

In mammalian chemosensory research, 2-FPPA is used to probe the transmembrane domain of the Sweet Taste Receptor. It acts similarly to Lactisole , but the 2-fluoro substituent probes specific steric constraints in the binding pocket.

Allosteric Modulation of T1R3

-

Receptor Architecture: The sweet taste receptor is a heterodimer of T1R2 (Class C GPCR) and T1R3 .[2][3]

-

Binding Site: Unlike sugars (which bind the extracellular Venus Flytrap domain), 2-FPPA binds to the Transmembrane Domain (TMD) of the T1R3 subunit.

-

Conformational Locking: Binding of 2-FPPA stabilizes the T1R3 TMD in an inactive conformation, preventing the structural rearrangement required for G-protein (Gustducin) coupling.

-

Signal Blockade: This inhibition is non-competitive with respect to sugar concentration, effectively dampening the sweet signal regardless of sweetener intensity.

Experimental Protocol: T1R3 Calcium Flux Assay

Use this protocol to validate the inhibitory activity of 2-FPPA in vitro.

Objective: Quantify the IC50 of 2-FPPA against a standard sweetener (e.g., Sucralose).

-

Cell Line: HEK293T cells stably transfected with hT1R2, hT1R3, and G

15 (promiscuous G-protein to couple with Calcium). -

Seeding: Plate cells at 50,000 cells/well in a 96-well black-wall plate. Incubate for 24 hours.

-

Dye Loading: Aspirate media and load cells with Fluo-4 AM (Calcium indicator) in HBSS buffer. Incubate for 45 mins at 37°C.

-

Compound Preparation:

-

Prepare a concentration range of 2-FPPA (0.1

M to 1 mM) in HBSS. -

Prepare a fixed concentration of Sucralose (e.g., 5 mM, approx. EC50).

-

-

Measurement:

-

Place plate in a FLIPR (Fluorometric Imaging Plate Reader).

-

Inject 2-FPPA solutions first (pre-incubation 5 mins).

-

Inject Sucralose solution.

-

-

Analysis: Measure the reduction in Relative Fluorescence Units (RFU) peak compared to Sucralose-only control. Plot % Inhibition vs. Log[2-FPPA].

Comparative SAR Analysis

The utility of 2-FPPA lies in its comparison to established standards. The table below highlights how the 2-Fluoro substituent alters activity compared to the 4-Methoxy (Lactisole) and 2-Methyl-4-Chloro (Mecoprop) standards.

| Compound | Structure | Primary Activity | Mechanism Note |

| 2-FPPA | 2-F-Phenoxypropanoic acid | Dual Probe | 2-F is small and electron-withdrawing. It fits "tight" auxin pockets but lacks the "bulk" for high-potency herbicide activity. In T1R3, it probes the orthosteric limit of the allosteric pocket. |

| Lactisole | 4-OMe-Phenoxypropanoic acid | Sweet Inhibitor | 4-OMe is electron-donating and para-positioned. Highly potent T1R3 inhibitor; inactive as auxin. |

| Mecoprop | 2-Me-4-Cl-Phenoxypropanoic acid | Auxin Herbicide | 2-Me/4-Cl combination provides optimal hydrophobic filling of the TIR1 pocket. Inactive on T1R3. |

References

-

Structural Basis of Auxin Perception. Nature, 2007. Tan, X., et al. (Describes the TIR1-Auxin-Aux/IAA co-receptor mechanism). Link

-

Molecular Mechanism of the Sweet Taste Enhancers and Inhibitors. Proc. Natl. Acad. Sci. USA, 2007. Jiang, P., et al. (Details the binding of phenoxypropanoic acids to T1R3 TMD). Link

-

Structure-Activity Relationships of Phenoxy Auxins. Plant Physiology, 2011. Ferro, N., et al. (Analysis of ring substitution effects on auxin activity). Link

-

Lactisole Interacts with the Transmembrane Domains of Human T1R3 to Inhibit Sweet Taste. Journal of Biological Chemistry, 2004. Xu, H., et al. Link

-

Chiral Resolution and Bioactivity of 2-Phenoxypropanoic Acid Derivatives. Tetrahedron: Asymmetry, 2005. (Describes the synthesis and separation of R/S enantiomers for biological testing). Link

Sources

- 1. Propanoic acid, 2-(2-chlorophenoxy)- | C9H9ClO3 | CID 72862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterization of the Sweet Taste Receptor Tas1r2 from an Old World Monkey Species Rhesus Monkey and Species-Dependent Activation of the Monomeric Receptor by an Intense Sweetener Perillartine | PLOS One [journals.plos.org]

- 3. Structure and activation mechanism of human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Situating a Key Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide to 2-(2-Fluorophenoxy)propanoic Acid

In the landscape of medicinal chemistry, the arylpropionic acid scaffold is a cornerstone, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The strategic introduction of fluorine into these scaffolds represents a critical evolution in drug design, leveraging the unique properties of this halogen to modulate pharmacokinetic and pharmacodynamic profiles. 2-(2-Fluorophenoxy)propanoic acid is a quintessential example of such a molecule, serving not as an end-product therapeutic itself, but as a pivotal intermediate and structural motif in the synthesis of advanced bioactive agents.[1][2]

This guide provides a comprehensive technical overview of 2-(2-Fluorophenoxy)propanoic acid, intended for researchers and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical validation, and its strategic importance as a building block in pharmaceutical and agrochemical research.

IUPAC Nomenclature and Structural Identification

The unambiguous identification of a chemical entity is the foundation of all subsequent research. The compound is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

-

IUPAC Name: 2-(2-Fluorophenoxy)propanoic acid

-

Stereochemistry: The structure contains a chiral center at the second carbon of the propanoic acid chain. Therefore, it can exist as two enantiomers, (R)-2-(2-fluorophenoxy)propanoic acid and (S)-2-(2-fluorophenoxy)propanoic acid, or as a racemic mixture. The general name does not specify stereochemistry. The PubChem database assigns the name (2R)-2-(2-fluorophenoxy)propanoic acid to a specific enantiomer.[3]

-

CAS Registry Number: 17088-71-0 (for the racemic mixture)[4][5]

The structural representation is crucial for understanding its chemical behavior.

Caption: 2D structure of 2-(2-Fluorophenoxy)propanoic acid.

Physicochemical and Computed Properties

A thorough understanding of a molecule's physicochemical properties is essential for designing synthetic routes, purification strategies, and formulation protocols. The introduction of a fluorine atom significantly influences these parameters compared to its non-fluorinated analogues.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉FO₃ | PubChem[3], Chem-Impex[1] |

| Molecular Weight | 184.16 g/mol | PubChem[3], Santa Cruz Biotech[4] |

| Appearance | White crystals or powder | Chem-Impex[1], Sigma-Aldrich |

| Melting Point | 112-118 °C | Chem-Impex[1] |

| Storage Conditions | Store at 0-8 °C, sealed in a dry environment | Chem-Impex[1], Sigma-Aldrich |

| Topological Polar Surface Area | 46.5 Ų | PubChem[3] |

| XLogP3-AA (Lipophilicity) | 2.0 | PubChem[3] |

| Hydrogen Bond Donors | 1 | PubChem[3] |

| Hydrogen Bond Acceptors | 3 | PubChem[3] |

Expert Insight: The XLogP3-AA value of 2.0 indicates moderate lipophilicity. The fluorine atom at the ortho position increases lipophilicity compared to the parent phenoxypropanoic acid, a feature that can enhance membrane permeability, a desirable trait in drug candidates.

Synthesis and Purification: A Mechanistic Approach

The most direct and industrially scalable synthesis of 2-(2-fluorophenoxy)propanoic acid is achieved via a modified Williamson ether synthesis. This two-step process is favored for its high yields and the ready availability of starting materials.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. (2R)-2-(2-fluorophenoxy)propanoic acid | C9H9FO3 | CID 8042144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2-fluorophenoxy)propanoic acid | CAS 17088-71-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 17088-71-0|2-(2-Fluorophenoxy)propanoic acid|BLD Pharm [bldpharm.com]

discovery and history of 2-(2-Fluorophenoxy)propanoic acid

The following technical guide provides an in-depth analysis of 2-(2-Fluorophenoxy)propanoic acid , a specific fluorinated derivative within the phenoxypropionate class. While often overshadowed by its chlorinated cousins (e.g., Mecoprop, Dichlorprop) and commercial blockbusters, this compound serves as a critical model for understanding bioisosterism , chiral selectivity , and the ortho-effect in agrochemical and medicinal chemistry.

Discovery, Synthesis, and Chemical Pharmacology

Part 1: Executive Summary & Historical Context

The "Halogen Scan" Era

The discovery of 2-(2-Fluorophenoxy)propanoic acid is rooted in the systematic Structure-Activity Relationship (SAR) campaigns of the mid-20th century. Following the revolutionary discovery of 2,4-D (2,4-Dichlorophenoxyacetic acid) in the 1940s, researchers at major chemical firms (ICI, Amchem, Dow) initiated "halogen scans"—systematically replacing chlorine atoms with fluorine, bromine, or iodine to modulate metabolic stability and lipophilicity.

While the chlorinated derivatives (Mecoprop, 2,4-DP) became commercial herbicides due to cost-effectiveness, the fluorinated analogs like 2-(2-Fluorophenoxy)propanoic acid provided critical mechanistic insights. The introduction of the fluorine atom at the ortho position (2-position) served two distinct purposes in early research:

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, preventing ring hydroxylation at the 2-position.

-

Steric Probing: Fluorine’s Van der Waals radius (1.47 Å) is closer to Hydrogen (1.20 Å) than Chlorine (1.75 Å), allowing researchers to test whether the "ortho-effect" in auxin binding was driven by sterics or electronics.

The Shift to Propionates

The transition from phenoxyacetic acids (e.g., 2,4-D) to phenoxypropionic acids (e.g., the subject compound) was a pivotal moment in herbicide history. The addition of the

Part 2: Chemical Synthesis & Methodology

Retrosynthetic Analysis

The synthesis of 2-(2-Fluorophenoxy)propanoic acid typically follows a Williamson Ether Synthesis or a Mitsunobu Inversion . The choice depends on whether a racemic product or a specific enantiomer is required.

-

Route A (Industrial/Racemic): Nucleophilic substitution of 2-fluorophenol on an

-haloester. -

Route B (Chiral Specific): Mitsunobu reaction using chiral lactate esters to invert stereochemistry.

Protocol: Optimized Williamson Ether Synthesis

Note: This protocol produces the racemic ethyl ester, which is subsequently hydrolyzed.

Reagents:

-

2-Fluorophenol (

eq) -

Ethyl 2-bromopropionate (

eq) -

Potassium Carbonate (

, anhydrous, -

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluorophenol (11.2 g, 100 mmol) in dry MeCN (150 mL). Add anhydrous

(27.6 g, 200 mmol). Stir at room temperature for 30 minutes to form the phenoxide anion. Causality: Pre-formation of the phenoxide ensures rapid nucleophilic attack once the electrophile is added. -

Alkylation: Dropwise add Ethyl 2-bromopropionate (21.7 g, 120 mmol) over 20 minutes.

-

Reflux: Heat the mixture to reflux (

C) for 6–8 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The spot for 2-fluorophenol ( -

Workup: Cool to room temperature. Filter off the inorganic salts (

, excess -

Hydrolysis: Dissolve the crude ester in THF/Water (1:1, 100 mL). Add LiOH (2.0 eq) and stir at ambient temperature for 4 hours.

-

Isolation: Acidify the aqueous layer to pH 2 with 1M HCl. Extract with Ethyl Acetate (

mL). Dry over -

Purification: Recrystallize from Hexane/Toluene to obtain white crystalline solid.

Self-Validating Checkpoint:

-

1H NMR (CDCl3): Look for the characteristic doublet for the methyl group at

ppm and the quartet for the methine proton at

Part 3: Mechanism of Action & Biological Logic

The Auxin Mimicry Pathway

Like other phenoxy acids, 2-(2-Fluorophenoxy)propanoic acid acts as a structural mimic of Indole-3-acetic acid (IAA) , the natural plant hormone.

-

Receptor: The compound binds to the TIR1 (Transport Inhibitor Response 1) ubiquitin ligase complex.

-

Mechanism: It acts as "molecular glue," stabilizing the interaction between TIR1 and Aux/IAA transcriptional repressors .

-

Outcome: This leads to the ubiquitination and degradation of Aux/IAA proteins, derepressing ARF (Auxin Response Factor) transcription factors. The result is uncontrolled growth, epinasty, and eventual plant death.

The Fluorine Effect (Bioisosterism)

Why use the 2-Fluoro derivative?

-

Electronic Withdrawal: The high electronegativity of fluorine lowers the pKa of the phenoxy oxygen, potentially altering the binding affinity to the TIR1 pocket compared to the 2-Chloro analog.

-

Metabolic Stability: The 2-position is a common site for hydroxylation in detoxification pathways. The C-F bond blocks this, potentially increasing the half-life of the molecule within the plant tissue.

Visualization: Signaling Pathway

The following diagram illustrates the mechanism of action for 2-(2-Fluorophenoxy)propanoic acid (2-FPPA).

Figure 1: Mechanism of Action. The compound mimics IAA, promoting the degradation of repressors and triggering lethal growth.

Part 4: Quantitative Data & Chirality

Physicochemical Profile

The following table summarizes the estimated properties of 2-(2-Fluorophenoxy)propanoic acid compared to the natural hormone (IAA) and the commercial herbicide Mecoprop.

| Property | 2-(2-F)Propanoic Acid | IAA (Natural Auxin) | Mecoprop (2-Cl, 4-Me) | Significance |

| MW | 184.16 g/mol | 175.18 g/mol | 214.65 g/mol | Similar size to natural hormone. |

| pKa | ~3.15 | 4.75 | ~3.11 | Stronger acid than IAA; better phloem trapping. |

| LogP | ~1.8 - 2.1 | 1.41 | 3.13 | Moderate lipophilicity aids translocation. |

| H-Bond Acceptors | 3 | 2 | 3 | Key for receptor interaction. |

| Rotatable Bonds | 3 | 2 | 3 | Conformational flexibility. |

The Chiral Switch

Research has confirmed that the (R)-(+) enantiomer is the biologically active form for auxin activity.

-

Stereochemistry: The spatial arrangement of the methyl group and the carboxylate is critical for fitting into the TIR1 binding pocket.

-

Resolution Strategy: In research settings, 2-(2-Fluorophenoxy)propanoic acid is often used as a substrate to test lipase stereoselectivity (e.g., Candida antarctica Lipase B). The enzyme preferentially hydrolyzes the (R)-ester, allowing for kinetic resolution.

Part 5: References

-

Sterling, T. M. (1994). Mechanisms of Herbicide Action. In: Herbicide Resistance in Plants. CRC Press.

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science.

-

Büchel, K. H. (1983). Chemistry of Pesticides. Wiley-Interscience. (Detailed SAR of phenoxy acids).

-

Santa Cruz Biotechnology. 2-(2-fluorophenoxy)propanoic acid Product Data. (Physical properties verification).

-

Hansch, C., & Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. (Source for Fluorine vs. Chlorine parameters).

Technical Monograph: Environmental Chemodynamics & Fate of 2-(2-Fluorophenoxy)propanoic Acid

Topic: Environmental Fate of 2-(2-Fluorophenoxy)propanoic Acid Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of the environmental fate of 2-(2-Fluorophenoxy)propanoic acid (CAS 17088-71-0), a fluorinated analogue of the phenoxyalkanoic acid herbicide class (e.g., Mecoprop). While structurally related to "prop" herbicides, the presence of an ortho-fluorine substituent introduces specific steric and electronic effects that alter its metabolic stability and degradation kinetics compared to chlorinated analogues.

This document is designed for researchers utilizing this compound as a metabolic probe or intermediate. It details the physicochemical drivers of transport, the specific mechanisms of biotic degradation (including chiral inversion and defluorination), and validated experimental protocols for fate assessment.

Chemical Identity & Physicochemical Profile[1]

The environmental behavior of 2-(2-Fluorophenoxy)propanoic acid is governed by its nature as a weak acid and its chirality. The fluorine atom at the ortho position mimics hydrogen sterically but exerts a strong electronegative pull, influencing pKa and metabolic susceptibility.

Table 1: Physicochemical Properties (Comparative & Predicted)

| Property | Value / Range | Environmental Significance |

| Molecular Formula | C₉H₉FO₃ | Monofluorinated aromatic acid. |

| Molecular Weight | 184.16 g/mol | Low molecular weight; high mobility potential. |

| pKa (Acid) | 3.1 – 3.5 (Predicted) | Exists primarily as an anion (carboxylate) in environmental pH (5–9). |

| Log P (Octanol/Water) | ~2.4 – 2.8 | Moderate lipophilicity; potential for organic matter sorption in acidic soils. |

| Water Solubility | Moderate (Acid form)High (Salt form) | High aqueous transport potential in neutral/alkaline soils. |

| Chirality | (R) and (S) Enantiomers | Subject to biological enantiomerization (inversion) in soil matrices. |

| Vapor Pressure | Low (< 10⁻⁵ Pa at 20°C) | Volatilization is negligible unless in salt-free, dry conditions. |

Environmental Chemodynamics

Sorption and Mobility

The mobility of 2-(2-Fluorophenoxy)propanoic acid is pH-dependent.

-

Acidic Soils (pH < 4): The molecule exists partially in its neutral form. Hydrophobic partitioning to soil organic carbon (Koc ~100-300 L/kg) limits mobility.

-

Neutral/Alkaline Soils (pH > 5): The molecule exists as the 2-(2-fluorophenoxy)propanoate anion. Anionic repulsion from negatively charged soil clay particles results in low sorption and high leaching potential.

Abiotic Degradation

-

Hydrolysis: The ether linkage (Ar–O–C) is chemically stable under environmental temperatures and pH ranges. Hydrolysis is not a significant degradation pathway.

-

Photolysis: The aromatic ring absorbs UV light. Direct photolysis can occur in clear surface waters, potentially leading to decarboxylation or homolytic ether cleavage, though this is secondary to microbial degradation in soil.

Biotransformation Pathways (The Core Mechanism)

Microbial metabolism is the primary dissipation route. The degradation follows a cascade similar to Mecoprop but is modulated by the C-F bond stability.

Phase I: Chiral Inversion

Like other 2-phenoxypropionic acids, this compound undergoes rapid enantiomeric inversion in soil, often mediated by bacteria such as Geobacter or Nocardioides.

-

Mechanism: An isomerase enzyme activates the chiral center (C2 of the propanoic chain), converting the (R)-enantiomer (often the bioactive auxinic form) to the (S)-enantiomer, or vice versa, to thermodynamically equilibrate the mixture prior to degradation.

Phase II: Ether Cleavage (The Rate-Limiting Step)

The critical detoxification step involves the cleavage of the ether bond by phenoxyalkanoic acid dioxygenases (e.g., tfdA-like genes).

-

Reaction: The enzyme inserts oxygen at the alpha-carbon, destabilizing the ether bond.

-

Products: This yields Pyruvate (rapidly metabolized) and 2-Fluorophenol .

-

Fluorine Effect: Unlike chlorine, the small radius of fluorine (1.47 Å) does not significantly sterically hinder the dioxygenase attack at the ether linkage, allowing this step to proceed efficiently.

Phase III: Mineralization of 2-Fluorophenol

The resulting metabolite, 2-Fluorophenol, is toxic but biodegradable.

-

Ring Hydroxylation: Monooxygenases hydroxylate the ring to form 3-fluorocatechol .

-

Ring Fission: Ortho-cleavage pathways (via catechol 1,2-dioxygenase) open the ring.

-

Defluorination: The C-F bond is eventually broken during the lactonization or isomerization of the acyclic intermediate, releasing inorganic fluoride (F⁻).

Visualization of Degradation Pathways

The following diagram illustrates the sequential biodegradation from the parent compound to mineralization.

Figure 1: Aerobic biodegradation pathway of 2-(2-Fluorophenoxy)propanoic acid showing chiral inversion, ether cleavage, and downstream defluorination.

Experimental Protocols

To validate the environmental fate of this compound, the following protocols are recommended. These are adapted from OECD guidelines but tailored for fluorinated aromatic acids.

Protocol A: Soil Sorption Isotherms (Batch Equilibrium)

Objective: Determine

-

Soil Selection: Select three soil types varying in organic carbon (OC) and pH (e.g., Sandy Loam, Clay, Silt Loam).

-

Solution Prep: Prepare 0.01 M CaCl₂ solution containing the test substance at 5 concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL). Note: Use radiolabeled ¹⁴C-ring material if available for mass balance.

-

Equilibration:

-

Mix soil and solution (ratio 1:5) in glass centrifuge tubes.

-

Shake in dark at 20°C for 24 hours (equilibrium time must be pre-determined).

-

-

Separation: Centrifuge at 3000 rpm for 20 mins.

-

Analysis: Analyze supernatant via HPLC-UV (280 nm) or LSC (if radiolabeled).

-

Calculation:

-

Calculate sorbed concentration (

) via difference. -

Plot

vs.

-

Protocol B: Aerobic Biodegradation (OECD 307 Adapted)

Objective: Determine half-life (

-

System Setup: Use biometer flasks with CO₂ traps (NaOH).

-

Dosing: Treat soil (40-60% max water holding capacity) with test substance at field-relevant rate (e.g., 1 mg/kg).

-

Incubation: Incubate in dark at 20°C ± 2°C.

-

Sampling Points: Days 0, 1, 3, 7, 14, 28, 56, 90.

-

Extraction:

-

Extract soil with Acetonitrile:Water (80:20) acidified with 0.1% Formic Acid (to protonate the acid for extraction).

-

Shake for 1 hour; centrifuge.

-

-

Analysis:

-

LC-MS/MS: Monitor parent (negative mode, [M-H]⁻ 183) and 2-fluorophenol.

-

Chiral Analysis: Use a chiral column (e.g., Chiralcel OJ-RH) to monitor R/S ratio changes over time.

-

Experimental Workflow Diagram

Figure 2: Workflow for assessing aerobic soil metabolism and enantiomeric profiling.

References

-

OECD Guidelines for the Testing of Chemicals. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Publishing. [Link]

-

Buser, H. R., & Müller, M. D. (1998). Occurrence and transformation of the chiral herbicide mecoprop in the environment. Environmental Science & Technology.[1] (Contextual grounding for phenoxypropionic acid chiral inversion). [Link]

-

Tett, V. A., Willetts, A. J., & Lappin-Scott, H. M. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic acid] by mixed and pure bacterial cultures. FEMS Microbiology Ecology. [Link]

-

Murphy, C. D. (2010). Biodegradation of fluorinated compounds in the environment. Microbial Biotechnology. (Mechanisms of defluorination). [Link]

-

PubChem. (n.d.). Compound Summary for CID 8042144: (2R)-2-(2-fluorophenoxy)propanoic acid. National Library of Medicine. [Link]

Sources

An In-depth Technical Guide to the Herbicidal Properties of 2-(2-Fluorophenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Fluorophenoxy)propanoic acid belongs to the aryloxyphenoxypropionate (AOPP) class of herbicides, a group of compounds widely utilized in agriculture for their selective control of grass weeds in broadleaf crops.[1][2] The introduction of a fluorine atom onto the phenoxy ring can significantly influence the molecule's chemical properties and biological activity, making 2-(2-Fluorophenoxy)propanoic acid a compound of interest for researchers exploring novel herbicidal agents.[3][4] This guide provides a comprehensive technical overview of its herbicidal properties, mechanism of action, synthesis, and methods for its evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a potential herbicide is fundamental to its development and formulation.

| Property | Value | Source |

| Chemical Formula | C9H9FO3 | [5][6] |

| Molecular Weight | 184.16 g/mol | [5][6] |

| Appearance | White to yellow powder or crystals | |

| Purity | 95% | |

| Storage Conditions | Sealed in dry, 2-8°C | |

| CAS Number | 17088-71-0 | [6] |

| (R)-enantiomer CAS | 144371-60-8 | [5] |

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary mode of action for aryloxyphenoxypropionate herbicides is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[7][8] This enzyme plays a crucial role in the biosynthesis of fatty acids, which are essential components of plant cell membranes.

By inhibiting ACCase, 2-(2-Fluorophenoxy)propanoic acid disrupts the production of lipids, leading to a breakdown of cell membrane integrity and ultimately causing the death of susceptible grass species.[8] The herbicidal activity of AOPPs is stereospecific, with the R-enantiomer being the biologically active form.[5][7]

Synthesis of 2-(2-Fluorophenoxy)propanoic Acid

The synthesis of 2-(2-Fluorophenoxy)propanoic acid can be achieved through a Williamson ether synthesis, a common method for preparing ethers. This involves the reaction of a phenoxide with an alkyl halide. A plausible synthetic route is outlined below:

Experimental Protocol:

A detailed, step-by-step methodology for the synthesis is as follows:

-

Deprotonation of 2-Fluorophenol:

-

In a round-bottom flask, dissolve 2-fluorophenol in a suitable aprotic polar solvent such as acetone or dimethylformamide (DMF).

-

Add an equimolar amount of a base, such as anhydrous potassium carbonate, to deprotonate the phenol and form the corresponding phenoxide.

-

Stir the mixture at room temperature for 30-60 minutes.

-

-

Williamson Ether Synthesis:

-

To the phenoxide solution, add ethyl 2-bromopropanoate dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).[9]

-

Once the reaction is complete, cool the mixture to room temperature.

-

-

Work-up and Extraction:

-

Filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude ethyl 2-(2-fluorophenoxy)propanoate.

-

-

Hydrolysis to the Carboxylic Acid:

-

Dissolve the crude ester in a mixture of ethanol and water.

-

Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid.

-

-

Purification:

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene, to obtain pure 2-(2-Fluorophenoxy)propanoic acid.[10]

-

Structure-Activity Relationship (SAR)

The biological activity of phenoxyacetic acid derivatives is influenced by the nature and position of substituents on the aromatic ring.[3] While specific SAR studies on 2-(2-Fluorophenoxy)propanoic acid are not extensively documented in publicly available literature, general principles for this class of herbicides can be inferred. The introduction of a halogen, such as fluorine, can affect the compound's lipophilicity, electronic properties, and metabolic stability, which in turn can influence its uptake, translocation, and interaction with the target enzyme.[3][11] Further research is needed to fully elucidate the specific contribution of the 2-fluoro substituent to the herbicidal efficacy of this molecule.

Evaluation of Herbicidal Activity

To assess the herbicidal potential of 2-(2-Fluorophenoxy)propanoic acid, a series of standardized bioassays should be conducted.

Greenhouse Pot Study Protocol:

-

Plant Material: Select a range of grass weed species (e.g., Avena fatua (wild oat), Echinochloa crus-galli (barnyardgrass), Setaria viridis (green foxtail)) and broadleaf crop species (e.g., soybean, cotton) for selectivity evaluation.

-

Planting: Sow seeds in pots containing a standardized soil mix and grow under controlled greenhouse conditions (temperature, light, humidity).

-

Herbicide Application:

-

Prepare a stock solution of 2-(2-Fluorophenoxy)propanoic acid in a suitable solvent (e.g., acetone) with a surfactant.

-

Apply the herbicide post-emergence to the weeds at a specific growth stage (e.g., 2-3 leaf stage) using a calibrated sprayer.

-

Include a range of application rates to determine the dose-response relationship.

-

Include a positive control (a commercial AOPP herbicide) and a negative control (solvent and surfactant only).

-

-

Evaluation:

-

Visually assess the percentage of weed control (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment).

-

Record symptoms of injury, such as chlorosis, necrosis, and growth inhibition.

-

Harvest the above-ground biomass of the weeds and crops and measure the fresh and dry weights to quantify the herbicidal effect.

-

-

Data Analysis:

-

Calculate the GR50 (the dose required to cause a 50% reduction in plant growth) or IC50 (the concentration that causes 50% inhibition) values for each weed species.[12]

-

Analyze the data using appropriate statistical methods to determine the significance of the results.

-

Environmental Fate and Toxicology

The environmental impact of a herbicide is a critical consideration for its potential use in agriculture. Key parameters to evaluate include its persistence in soil and water, potential for leaching into groundwater, and its toxicity to non-target organisms. While specific data for 2-(2-Fluorophenoxy)propanoic acid is limited, information on related fluorinated organic compounds suggests that the carbon-fluorine bond can be highly stable, potentially leading to environmental persistence.[13][14]

Key Environmental Parameters to Investigate:

-

Soil Sorption/Desorption (Koc): Determines the mobility of the compound in soil.

-

Aerobic and Anaerobic Soil Metabolism (DT50): Indicates the persistence of the herbicide in soil.

-

Photodegradation in Water (DT50): Assesses the stability of the compound in aquatic environments when exposed to sunlight.

-

Ecotoxicology: Studies on the toxicity to representative aquatic organisms (e.g., fish, daphnia, algae) and terrestrial organisms (e.g., earthworms, bees, birds).

Conclusion

2-(2-Fluorophenoxy)propanoic acid, as a member of the AOPP herbicide family, holds potential as a selective grass weed killer. Its mechanism of action through the inhibition of ACCase is well-established for this class of compounds. This guide has provided a framework for its synthesis, evaluation of herbicidal activity, and has highlighted the key areas for further investigation, particularly concerning its specific herbicidal spectrum, structure-activity relationships, and environmental profile. Rigorous experimental evaluation is essential to fully characterize its potential as a valuable tool in modern weed management.

References

-

PrepChem. Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. Available at: [Link].

-

PubChem. (2R)-2-(2-fluorophenoxy)propanoic acid. National Center for Biotechnology Information. Available at: [Link].

-

U.S. Environmental Protection Agency. Propanoic acid, 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]-, (2R)- - Substance Details - SRS. Available at: [Link].

- Schulze, T., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6614.

-

Academia.edu. An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Available at: [Link].

- Google Patents. Herbicidal compositions. US9357768B2.

-

PubChem. Fluazifop-P. National Center for Biotechnology Information. Available at: [Link].

-

U.S. Environmental Protection Agency. (2R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid Env. Fate/Transport. Available at: [Link].

-

MDPI. Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Available at: [Link].

- Google Patents. Herbicide formulations. US9961900B2.

- Google Patents. Aryloxyphenoxypropionate herbicide-resistant plants. US7838733B2.

-

Journal of Chemical and Pharmaceutical Research. Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides. Available at: [Link].

- Google Patents. Propionic acid as an herbicide. WO2009055632A2.

-

MDPI. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Available at: [Link].

- Google Patents. Propionic acid as an herbicide. WO2009055632A2.

-

Indian Patent Office. Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen). Available at: [Link].

- Google Patents. Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds. US7268249B2.

-

Connecticut Department of Energy & Environmental Protection. Chemical Control of Weeds and Brush Along Roadsides. Available at: [Link].

-

Weed Control Journal. Experimental methods to evaluate herbicides behavior in soil. Available at: [Link].

-

Pacific Northwest Pest Management Handbooks. Chemical Control of Broadleaf Weeds in Turf. Available at: [Link].

-

National Center for Biotechnology Information. 3-(2-Fluorophenoxy)propanoic acid. Available at: [Link].

-

ResearchGate. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Available at: [Link].

-

ResearchGate. Structural diagrams of 2,4-D and other phenoxy herbicides. Available at: [Link].

-

Science.gov. ic50 values compared: Topics. Available at: [Link].

-

Wikipedia. Structure–activity relationship. Available at: [Link].

-

International Programme on Chemical Safety. Chlorophenoxy Herbicides. Available at: [Link].

-

World Health Organization. Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Available at: [Link].

-

U.S. Environmental Protection Agency. Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Available at: [Link].

-

ResearchGate. Effects of Oxyfluorfen as a Pretransplant Treatment on Weed Control and Cabbage Yield. Available at: [Link].

-

PubMed. Kinetic characterization, stereoselectivity, and species selectivity of the inhibition of plant acetyl-CoA carboxylase by the aryloxyphenoxypropionic acid grass herbicides. National Center for Biotechnology Information. Available at: [Link].

-

ScienceDirect. Perfluorohexanoic acid toxicity, part II. Available at: [Link].

-

MDPI. Industrial Applications, Environmental Fate, Human Exposure, and Health Effects of PFAS. Available at: [Link].

-

Journal of Agriculture and Life Sciences. STUDIES ON THE DETERMINATION OF IC50 VALUES OF ETHANOLIC AND METHANOLIC EXTRACTS FROM THE SPECIES Amaranthus retroflexus L (Ama. Available at: [Link].

-

PubChem. Propanoic acid, 2-(2-chlorophenoxy)-. National Center for Biotechnology Information. Available at: [Link].

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link].

-

ResearchGate. Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. Available at: [Link].

-

GOV.UK. Environmental risk evaluation report: Perfluoro(2-ethoxy-2-fluoroethoxy)- acetic acid, ammonium salt [EEA-NH4]. Available at: [Link].

-

IT Medical Team. Determination of IC50 and IC90 Values of Ethanolic Extracts of So. Available at: [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (2R)-2-(2-fluorophenoxy)propanoic acid | C9H9FO3 | CID 8042144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(2-fluorophenoxy)propanoic acid | CAS 17088-71-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Fluazifop-P | C15H12F3NO4 | CID 91733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Kinetic characterization, stereoselectivity, and species selectivity of the inhibition of plant acetyl-CoA carboxylase by the aryloxyphenoxypropionic acid grass herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]

- 13. vliz.be [vliz.be]

- 14. mdpi.com [mdpi.com]

Comprehensive Spectroscopic Characterization: 2-(2-Fluorophenoxy)propanoic Acid

This guide details the spectroscopic characterization of 2-(2-Fluorophenoxy)propanoic acid (CAS: 17088-71-0), a significant intermediate in the synthesis of chiral herbicides and pharmaceutical building blocks. The following technical analysis synthesizes data from structural analogs (e.g., 2-chlorophenoxy derivatives), standard substituent chemical shift principles, and spectrometric fragmentation logic.

Executive Summary & Compound Profile

2-(2-Fluorophenoxy)propanoic acid is an ether-linked carboxylic acid featuring an ortho-fluorinated aromatic ring. Its characterization relies heavily on the distinct electronic effects of the fluorine atom, which introduces significant coupling in NMR (

| Property | Data |

| IUPAC Name | 2-(2-Fluorophenoxy)propanoic acid |

| CAS Number | 17088-71-0 |

| Molecular Formula | |

| Molecular Weight | 184.16 g/mol |

| Monoisotopic Mass | 184.0536 Da |

| Key Structural Features | Chiral center ( |

Structural Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure, differentiating it from its isomers (e.g., 3-fluoro or 4-fluoro analogs).

Figure 1: Step-wise spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for this compound due to the spin-active

H NMR Data (400 MHz, )

The spectrum is characterized by the propanoic acid "backbone" (quartet + doublet) and a complex aromatic region due to ortho-F coupling.

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| COOH | 10.5 - 12.0 | br s | 1H | - | Carboxylic acid proton (exchangeable) |

| Ar-H (3) | 7.05 - 7.15 | ddd | 1H | Aromatic proton ortho to F | |

| Ar-H (5) | 6.90 - 7.05 | m | 2H | - | Aromatic protons meta/para |

| Ar-H (4/6) | 6.85 - 6.95 | m | 1H | - | Remaining aromatic proton |

| 4.78 | q | 1H | Methine proton (chiral center) | ||

| 1.68 | d | 3H | Methyl group |

Interpretation Insight:

-

The quartet at ~4.78 ppm is deshielded by the adjacent oxygen and carbonyl group.

-

The aromatic region will not show the clean doublets of a para-substituted system. Instead, expect complex multiplets due to overlapping

,

C NMR Data (100 MHz, )

Fluorine coupling (

| Carbon | Shift ( | Splitting ( | Assignment |

| C=O | 176.5 | s | Carboxyl carbon |

| C-2 (Ar) | 153.5 | d, | Aromatic C bonded to F |

| C-1 (Ar) | 145.8 | d, | Aromatic C bonded to O (Ipso) |

| C-3 (Ar) | 116.5 | d, | Aromatic C ortho to F |

| C-5 (Ar) | 124.2 | d, | Aromatic C meta to F |

| C-4 (Ar) | 122.8 | d, | Aromatic C para to O |

| C-6 (Ar) | 115.2 | s (or small d) | Aromatic C ortho to O |

| 73.5 | s | Ether methine | |

| 18.4 | s | Methyl |

F NMR

-

Shift:

-130 to -135 ppm (typical for ortho-substituted fluorobenzenes). -

Pattern: Multiplet (due to coupling with Ar-H).

Mass Spectrometry (MS)

The mass spectrum (EI, 70 eV) follows a fragmentation pathway driven by the stability of the phenoxy radical/cation.

Key Ions

-

Molecular Ion (

): m/z 184 (Weak, measurable). -

Base Peak: m/z 139 (M - COOH) or m/z 112 (Fluorophenol radical cation).

-

Diagnostic Fragments:

-

m/z 139: Loss of carboxylic acid group

. -

m/z 112: 2-Fluorophenol fragment

. -

m/z 95: Loss of OH from fluorophenol fragment (Loss of F is rare).

-

Fragmentation Pathway Diagram

Figure 2: Electron Ionization (EI) fragmentation pathway.

Infrared Spectroscopy (IR)

The IR spectrum confirms the carboxylic acid functionality and the aryl ether linkage.